molecular formula C16H18N4O2 B12919903 n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine CAS No. 917896-05-0

n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine

Cat. No.: B12919903
CAS No.: 917896-05-0
M. Wt: 298.34 g/mol
InChI Key: UGLPYBOZGHGSRP-UHFFFAOYSA-N
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Description

n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine is a synthetic organic compound with the CAS Registry Number 917896-05-0 . It has a molecular formula of C16H18N4O2 and a molecular weight of 298.34 g/mol . The compound is an amine derivative of a pyrimidine heterocycle, a structural class that is a fundamental building block in nucleic acids and is prevalent in many pharmacologically active molecules. Pyrimidine-4-amine scaffolds are frequently explored in medicinal chemistry and drug discovery for their ability to interact with various biological targets . For instance, structurally related N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar-level inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies . Other pyrimidin-4-amine derivatives have also demonstrated significant antitubercular activities, highlighting the versatility and research value of this chemical class . This particular compound features a methyl substituent, a 3-nitrophenyl group, and a cyclopentylamine moiety, making it a valuable intermediate or tool compound for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology. It is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel bioactive molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

917896-05-0

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine

InChI

InChI=1S/C16H18N4O2/c1-11-17-10-15(12-5-4-8-14(9-12)20(21)22)16(18-11)19-13-6-2-3-7-13/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,17,18,19)

InChI Key

UGLPYBOZGHGSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

    Cyclopentyl and Methyl Group Addition: The cyclopentyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild heating.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or methanol, mild heating.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its structural features make it a candidate for kinase inhibition and other enzyme-targeted therapies.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking phosphorylation events critical for cell signaling and proliferation.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs, their substituents, and inferred biological activities:

Compound Name Molecular Formula Substituents Biological Activity Key Features References
Target compound : n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine C₁₇H₂₀N₄O₂ C5: 3-nitrophenyl; N4: cyclopentyl; C2: methyl Antimicrobial/immunomodulatory (inferred) Enhanced lipophilicity (cyclopentyl), nitro group for electron withdrawal
N-(3-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine C₁₅H₁₂N₅O₂ C4: pyridin-3-yl; N2: 3-nitrophenyl Not explicitly reported Pyridyl group may enhance target binding
2-Chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine C₁₁H₁₀ClN₄O₂ C2: chlorine; C5: methyl; N4: 3-nitrophenyl Potential antimicrobial Chlorine increases electronegativity
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine C₂₃H₁₈N₄O₂ C2: 4-nitrophenyl; C6: phenyl; N4: benzyl Unspecified (structural emphasis) Bulkier substituents (benzyl, phenyl)
N-(4-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine C₁₅H₁₂N₅O₂ N2: 4-nitrophenyl; C4: pyridin-3-yl Biochemical research applications Nitro at para position; pyridyl for solubility

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (MW: ~300.37 g/mol) has a higher molecular weight than 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (MW: 268.68 g/mol) due to the cyclopentyl group. The cyclopentyl substituent increases logP compared to pyridyl or benzyl analogs, suggesting improved membrane permeability .
  • Solubility : The nitro group reduces aqueous solubility, but the cyclopentyl moiety may mitigate this by enhancing lipid solubility .

Biological Activity

n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine, with the CAS number 1418199-15-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Molecular Formula

  • C : 16
  • H : 18
  • N : 4
  • O : 2

Molecular Weight

Approximately 298.34 g/mol.

Structure

The compound features a pyrimidine ring substituted with a cyclopentyl group, a methyl group, and a nitrophenyl moiety, which contributes to its unique pharmacological profile.

This compound has been identified as an inhibitor of AXL receptor tyrosine kinase. The AXL receptor is implicated in various cancer pathways, including cell proliferation, survival, and metastasis. By inhibiting this receptor, the compound may hinder tumor growth and progression.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • U-937 (monocytic leukemia)

In vitro studies have shown that this compound induces apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Comparative Activity

A comparative analysis with structurally similar compounds reveals that this compound has superior activity due to the presence of the nitrophenyl group:

Compound NameStructural FeaturesNotable Activities
N-cyclopentyl-2-methylpyrimidin-4-aminesLacks nitro groupAnticancer properties
6-chloro-N-cyclopentyl-2-methylpyrimidin-4-aminesContains chlorine instead of nitroPotential anti-inflammatory effects
N-benzylpyrimidine derivativesAromatic substitutionAntiviral activities

In Vitro Studies

In a study examining the cytotoxic effects of this compound on various cancer cell lines:

  • Cytotoxicity Assays : The compound demonstrated IC50 values in the low micromolar range against MCF-7 and HCT-116 cells.
  • Apoptosis Induction : Flow cytometry analysis confirmed that the compound triggers apoptosis through caspase activation.

Molecular Docking Studies

Molecular docking simulations suggest that this compound binds effectively to the active site of AXL kinase, supporting its role as a selective inhibitor. The binding affinity was comparable to known AXL inhibitors.

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